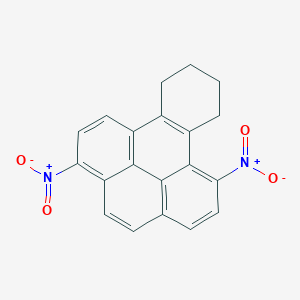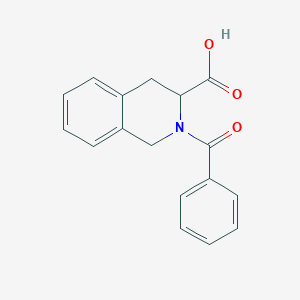
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and its derivatives involves complex chemical reactions, highlighting the creativity and adaptability of modern synthetic chemistry. For example, the EPC synthesis approach for tetrahydroisoquinolines involves diastereoselective alkylation from phenylalanine-derived precursors, demonstrating the stereoselectivity in chemical synthesis (Huber & Seebach, 1987). Another approach includes the isocyanide-based, three-component reactions that offer a convenient synthesis of tetrahydroisoquinoline carboxylic acid derivatives (Schuster, Lázár, & Fülöp, 2010).
Molecular Structure Analysis
Understanding the molecular structure of this compound is crucial for exploring its chemical properties and potential applications. Techniques such as X-ray crystallography have been utilized to elucidate the molecular structures of related organotin carboxylates, which provide insights into the structural configurations and potential reactivity patterns of similar compounds (Xiao et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid encompasses a broad spectrum of reactions. For instance, cyclopropanation processes have been applied to related compounds, revealing insights into the reactivity of the tetrahydroquinoline backbone (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002). Additionally, palladium-catalyzed carbonylative cyclization has been demonstrated as an effective method for synthesizing aroylisoquinolines, underscoring the versatility of these frameworks in synthetic chemistry (Dai & Larock, 2002).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystal structure, significantly influence its handling and potential applications. While specific data on 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid are scarce in this summary, related research on organotin carboxylates provides valuable insights into how molecular structure affects these properties (Xiao et al., 2017).
Applications De Recherche Scientifique
Synthesis and Stereochemistry : The synthesis of tetrahydroisoquinolines, including 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been studied for its stereoselective properties. For example, Huber and Seebach (1987) detailed the diastereoselective alkylation of phenylalanine-derived precursors, leading to the synthesis of important groups of alkaloids (Huber & Seebach, 1987).
Anticancer Properties : Redda et al. (2010) explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. Their findings suggest that these compounds, including derivatives of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, could serve as potential pharmaceutical agents due to their cytotoxicity against cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Chemical Transformations and Derivatives : The compound has been used in various chemical transformations. Szakonyi et al. (2002) discussed the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives from N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, showcasing its versatility in creating new types of heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Pharmacological Activity : Erickson et al. (1978) demonstrated that substitution on quinoline-2-carboxylic acid derivatives, including benzoyl substituents, enhanced antiallergic activity in animal models. This suggests potential pharmacological applications of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivatives (Erickson, Lappi, Rice, Swingle, & Van Winkle, 1978).
Propriétés
IUPAC Name |
2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPKILWLZTVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

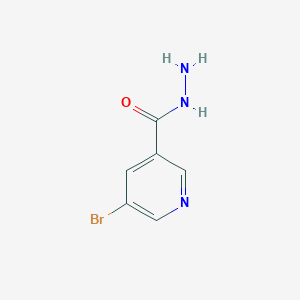
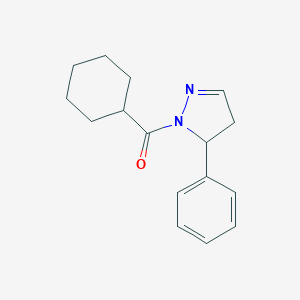
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)
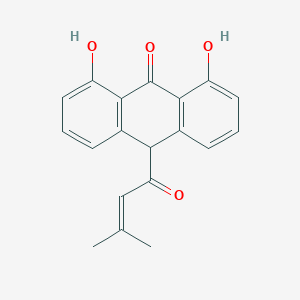
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
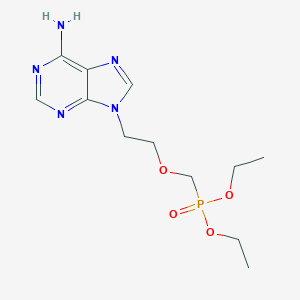
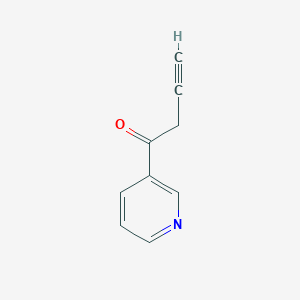
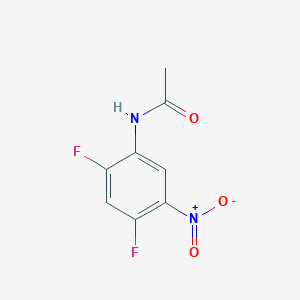
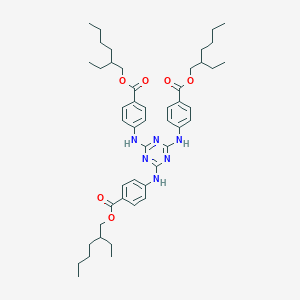
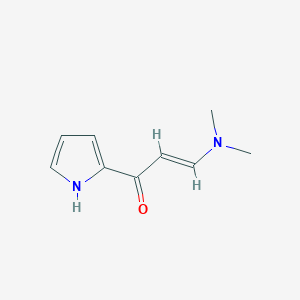
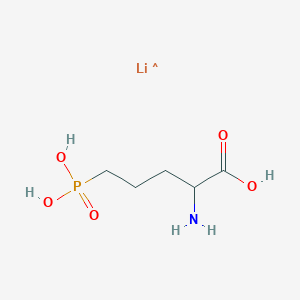
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
